molecular formula C17H14F3N3O2 B3019770 N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide CAS No. 1396848-86-4

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B3019770
CAS No.: 1396848-86-4
M. Wt: 349.313
InChI Key: GGHVNNDHFFXBJQ-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzofuran core linked to a pyrimidine moiety, which is further substituted with a trifluoromethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrimidine derivative and an alkylating agent.

    Substitution with Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling Reaction: The final step involves coupling the benzofuran core with the pyrimidine moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Substituted benzofuran and pyrimidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: The compound can be incorporated into polymers to impart unique electronic and optical properties.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it a valuable tool in biochemical studies.

    Cell Signaling: The compound can modulate cell signaling pathways, providing insights into cellular processes.

Medicine:

    Drug Development: The compound can serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Diagnostics: The compound can be used as a probe in diagnostic assays to detect specific biomolecules.

Industry:

    Agriculture: The compound can be used as a pesticide or herbicide, providing protection against pests and weeds.

    Pharmaceuticals: The compound can be used in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biochemical pathway. Alternatively, the compound can bind to a receptor, triggering a signaling cascade that leads to a cellular response. The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its target, while the benzofuran core provides structural stability.

Comparison with Similar Compounds

  • N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-carboxylate
  • N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-sulfonamide
  • N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzofuran-2-thioamide

Comparison:

  • Structural Differences: The similar compounds differ in the functional group attached to the benzofuran core (carboxylate, sulfonamide, thioamide).
  • Chemical Properties: These structural differences lead to variations in chemical properties such as solubility, stability, and reactivity.
  • Biological Activity: The biological activity of these compounds can vary depending on the nature of the functional group, with some compounds exhibiting higher potency or selectivity for specific targets.

Properties

IUPAC Name

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c1-10-8-14(17(18,19)20)23-15(22-10)6-7-21-16(24)13-9-11-4-2-3-5-12(11)25-13/h2-5,8-9H,6-7H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHVNNDHFFXBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)C2=CC3=CC=CC=C3O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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